Cycloart-25-ene-3,24-diol
Description
Overview of Cycloartanes as Phytochemicals in Research Contexts
Cycloartane (B1207475) triterpenoids represent a significant class of phytochemicals characterized by a distinctive 9,19-cycloartane skeleton. This structural feature, a cyclopropane (B1198618) ring, differentiates them from other triterpenoids like those of the lanostane (B1242432) type. Widely distributed throughout the plant kingdom, cycloartane triterpenoids have been identified in hundreds of plant families, though their types and concentrations vary among different species. nih.gov These compounds are recognized as key bioactive constituents in various medicinal plants, including those from the Euphorbia and Actaea genera. smolecule.comfrontiersin.org
In recent years, extensive research has been dedicated to extracting and studying cycloartane triterpenoids from diverse plant sources. nih.gov This interest is largely fueled by their broad spectrum of pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, and antiarrhythmic effects. nih.gov Their complex and varied structures also present challenges and opportunities in synthetic and medicinal chemistry, driving innovation in these fields. smolecule.com Furthermore, cycloartane triterpenoids are pivotal in plant biochemistry, serving as precursors in the biosynthesis of steroidal compounds. nih.gov
Significance of Cycloart-25-ene-3,24-diol within the Cycloartane Class for Scientific Inquiry
Within the extensive family of cycloartane triterpenoids, this compound has emerged as a compound of particular scientific interest. Its molecular formula is C30H50O2, and it features hydroxyl groups at the C-3 and C-24 positions, which are crucial for its chemical reactivity and biological activity. smolecule.com This compound exemplifies the structural diversity and bioactivity inherent in plant-derived triterpenoids. smolecule.com
The significance of this compound in scientific inquiry stems from its notable biological activities. Research has demonstrated its potential as an anti-tumor promoter. chemfaces.com Specifically, it exhibits inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation, a common screening test for potential anti-tumor agents. chemfaces.com Furthermore, studies have identified its inhibitory activity against specific kinases, such as myotonic dystrophy-related CDC42-binding kinase α (MRCKα), which is implicated in the proliferation of certain cancer cells. smolecule.comcabidigitallibrary.org This makes it a valuable lead compound in the development of novel anticancer therapies. smolecule.com
Historical Perspective of this compound Research Trajectories
The study of cycloartane triterpenoids dates back to the mid-20th century, with initial research efforts concentrated on the elucidation of their structures from medicinal plants. smolecule.com The discovery and isolation of this compound are rooted in these early phytochemical investigations, particularly of plants belonging to the Euphorbia species. smolecule.combrieflands.comresearchgate.net
The advancement of spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) in the 1990s, was a pivotal development in the research of cycloartane compounds. smolecule.com These technologies enabled the precise characterization of their complex skeletons, including the determination of hydroxylation patterns and stereochemical details. smolecule.com
Early biological screening of this compound and related compounds focused on their potential as cancer chemopreventive agents. A notable study evaluated forty-eight natural and semisynthetic cycloartane-type triterpenoids for their inhibitory effects on EBV-EA activation. chemfaces.com This research identified that compounds with a C-24 hydroxylated side chain, such as this compound, exhibited significant inhibitory activity. chemfaces.com More recent research has delved into its specific molecular targets, such as the MRCKα and MRCKβ kinases, further cementing its importance in cancer research. cabidigitallibrary.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGLNDDJLDJDBG-GSYFYXRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies of Cycloart 25 Ene 3,24 Diol
Distribution in Botanical Species for Academic Studies
Cycloart-25-ene-3,24-diol has been identified and isolated from a variety of plant species. Its presence is well-documented in several families, making these plants valuable sources for phytochemical research.
The genus Euphorbia is a rich source of cycloartane (B1207475) triterpenoids, and this compound has been isolated from several species within this large and diverse genus. nih.govmdpi.comtubitak.gov.tr Research has shown its presence in plants often used in folk medicine. tubitak.gov.tr
Specific species from which the compound has been isolated include:
Euphorbia aellenii : The chloroform (B151607) fraction of this plant yielded Cycloart-25-ene-3β,24-diol in high quantities. nih.govresearchgate.net
Euphorbia tuckeyana : Investigation of an acetone (B3395972) extract from the whole plant led to the isolation of Cycloart-25-ene-3β,24-diol among other known cycloartane triterpenes. tandfonline.comnih.gov
Euphorbia macrostegia : This species was also found to contain Cycloart-25-ene-3β,24-diol. brieflands.comsid.ir
Euphorbia heteradena : This endemic Turkish plant was reported to contain Cycloart-25-ene-3β,24-diol. tubitak.gov.trsid.ir
Euphorbia turcomanica : Phytochemical studies of this species identified Cycloart-25-ene-3β,24-diol. researchgate.net
Euphorbia pulcherrima : The leaves of this plant are a known source of cytotoxic triterpenoids, including Cycloart-25-ene-3β,24-diol. medchemexpress.com
Table 1: Occurrence of this compound in Euphorbia Species
| Species | Part of Plant | Reference(s) |
|---|---|---|
| Euphorbia aellenii | Whole plant (Chloroform fraction) | nih.govresearchgate.net |
| Euphorbia tuckeyana | Whole plant (Acetone extract) | tandfonline.comnih.gov |
| Euphorbia macrostegia | Whole plant (Dichloromethane extract) | brieflands.comsid.ir |
| Euphorbia heteradena | Whole plant | tubitak.gov.trsid.ir |
| Euphorbia turcomanica | Whole plant | researchgate.net |
Tillandsia recurvata, commonly known as the Jamaican Ball Moss, is another botanical source from which this compound has been isolated. cabidigitallibrary.orgnih.gov Studies on the methanolic and chloroform extracts of this plant have identified several cycloartane-type compounds, including this compound. nih.govrsc.org Its isolation from T. recurvata has been reported in research focusing on the plant's potential biological activities. cabidigitallibrary.orgnih.gov
The plant Amberboa ramosa is a known source of various cycloartane-type triterpenoids. nih.govacademicjournals.org Phytochemical investigations of its methanol (B129727) extract have led to the discovery of several such compounds. nih.govacademicjournals.orgresearchgate.net However, while a number of related structures have been identified, the specific isolation of this compound is not explicitly documented in available research. Instead, a structurally similar compound, (22R)-cycloart-25-ene-3β,22-diol, has been characterized from this plant. nih.govacademicjournals.orgresearchgate.net
Research into the phytochemical constituents of Pongamia pinnata has led to the isolation of cycloartane triterpenoids. Specifically, the compound cycloart-23-ene-3β,25-diol was identified in chloroform extracts from the stem bark of this plant. researchgate.net This triterpenoid (B12794562) is a close structural analog of this compound, differing primarily in the position of the double bond and the hydroxylation pattern in the side chain.
Cycloart-25-ene-3β,24-diol has been successfully isolated from the leaves of Dysoxylum malabaricum. idexlab.commedchemexpress.comniscpr.res.in This large tree, found in the Western Ghats of India, is a source of numerous triterpenes of the lupane, tirucallane, and cycloartane types. idexlab.comniscpr.res.in Chemical investigations of the ethyl acetate (B1210297) extract of the leaves confirmed the presence of Cycloart-25-ene-3β,24-diol alongside other related compounds. niscpr.res.inniscpr.res.in
Optimized Extraction and Purification Techniques for Research
The isolation of this compound from its natural sources involves multi-step extraction and purification protocols tailored to the specific plant matrix and the chemical properties of triterpenoids.
The general procedure begins with the extraction of dried and powdered plant material using various organic solvents. The choice of solvent is critical, with dichloromethane (B109758), acetone, methanol, and ethanol (B145695) being commonly employed. tubitak.gov.trnih.govbrieflands.comniscpr.res.inimist.ma For instance, the isolation from Euphorbia tuckeyana utilized an acetone extract, while work on Euphorbia macrostegia began with a dichloromethane extract. nih.govbrieflands.com
Following initial extraction, a defatting step, often with hexane (B92381), is used to remove nonpolar lipids and chlorophylls. brieflands.com The resulting crude extract is then subjected to a series of chromatographic techniques for fractionation and purification.
Table 2: Extraction and Purification Methodologies for Cycloartane Triterpenoids
| Technique | Description | Application Examples | Reference(s) |
|---|---|---|---|
| Solvent Extraction | Maceration or Soxhlet extraction with solvents like acetone, methanol, dichloromethane, or ethanol to create a crude extract. | Used for initial extraction from Euphorbia, Dysoxylum, and Tillandsia species. | nih.govbrieflands.comniscpr.res.inimist.ma |
| Column Chromatography | The crude extract is passed through a stationary phase (commonly silica (B1680970) gel) with a mobile phase of increasing polarity (e.g., hexane-ethyl acetate gradients) to separate fractions based on polarity. | A standard and essential step in the purification of this compound from E. macrostegia and A. ramosa. | brieflands.comacademicjournals.org |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure technique used for final purification, often employing a Pack-Sil column with a mobile phase like hexane:ethyl acetate to isolate the pure compound. | Used for the final purification of this compound from E. macrostegia fractions. | researchgate.netbrieflands.com |
| Medium Pressure Liquid Chromatography (MPLC) | A preparative chromatographic technique used for fractionating complex mixtures. | Employed in the phytochemical study of Euphorbia turcomanica to purify terpenoid constituents. | researchgate.net |
| Molecular Networking | An advanced mass spectrometry-based strategy (LC-HRMS/MS) that clusters structurally related compounds, guiding the targeted isolation of novel or known compounds from complex extracts. | Used for the guided isolation of cycloartane-type triterpenoids from Curculigo orchioides. | acs.org |
The process typically involves repeated column chromatography over silica gel. brieflands.com Fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined and further purified. The final purification step often requires High-Performance Liquid Chromatography (HPLC) to achieve the high purity needed for structural elucidation and bioassays. researchgate.netbrieflands.com The structure of the isolated this compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govbrieflands.comsid.ir More advanced approaches, such as bioassay-guided fractionation and molecular networking-guided isolation, are increasingly being used to efficiently target and isolate bioactive cycloartanes. acs.orgrsc.org
Solvent Extraction Strategies for Selective Enrichment
The initial step in the isolation of this compound from plant material involves solvent extraction. The choice of solvent is critical for the selective enrichment of this lipophilic compound. Common solvents used for this purpose include dichloromethane, chloroform, ethyl acetate, and acetone, often used alone or in combination. chemfaces.comchemfaces.com
For instance, in the study of Euphorbia turcomanica, the powdered plant material was macerated with a 2:1 mixture of acetone and dichloromethane. nih.govnih.gov In another approach for the extraction from Euphorbia macrostegia, the dried plant was initially extracted with dichloromethane. nih.govnih.gov This initial extract is often a complex mixture containing fats, pigments, and other secondary metabolites. To achieve a preliminary purification, a defatting step is frequently employed, typically using a nonpolar solvent like hexane. nih.govnih.gov This removes highly nonpolar lipids, thereby enriching the subsequent fractions with triterpenoids like this compound.
The selection of solvents is based on the polarity of the target compound. This compound, being a dihydroxylated triterpenoid, possesses moderate polarity. Therefore, solvents with intermediate polarity are effective in its extraction. The following table summarizes the solvents and plant sources reported in the literature for the extraction of this compound.
Table 1: Solvents and Plant Sources for this compound Extraction
| Plant Species | Solvent(s) Used | Reference |
|---|---|---|
| Euphorbia turcomanica | Acetone/Dichloromethane (2:1) | nih.govnih.gov |
| Euphorbia macrostegia | Dichloromethane | nih.govnih.gov |
| Euphorbia aellenii | Chloroform | researchgate.netbrieflands.com |
| Euphorbia segetalis | Not specified, but various solvents including chloroform, dichloromethane, and ethyl acetate are listed as suitable. | bioquote.comchemfaces.com |
Chromatographic Separation Methodologies
Following solvent extraction and preliminary purification, various chromatographic techniques are employed to isolate this compound in a pure form. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column chromatography is a fundamental and widely used technique for the large-scale separation of compounds from plant extracts. researchgate.netnih.gov In the isolation of this compound, silica gel is the most commonly used stationary phase due to its ability to separate compounds based on polarity. researchgate.netnih.gov
The crude or partially purified extract is loaded onto the silica gel column, and a solvent system of increasing polarity is used as the mobile phase to elute the compounds. Typically, a gradient of hexane and ethyl acetate or dichloromethane and hexane is employed. nih.govnih.gov Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.
For example, in the isolation from Euphorbia macrostegia, the dichloromethane extract was subjected to repeated column chromatography on silica gel using dichloromethane-hexane and ethyl acetate-hexane as mobile phases. nih.govnih.gov Similarly, the isolation from Euphorbia turcomanica involved repeated column chromatography on silica gel. nih.govsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both the analysis and purification of this compound. smolecule.comnih.gov It offers superior separation efficiency compared to column chromatography.
For the final purification step, preparative HPLC is often utilized. nih.gov In the study of Euphorbia macrostegia, fractions obtained from column chromatography were further purified by HPLC using a Pack-Sil column with a mobile phase of hexane and ethyl acetate. nih.govresearchgate.net This final step is crucial for obtaining the compound at a high purity level, which is essential for structural elucidation and biological activity studies. nih.gov While specific analytical HPLC methods for this compound are not extensively detailed in the provided search results, the use of preparative HPLC implies that analytical methods would be used to monitor the purity of the isolated compound. bioquote.comstanford.educymitquimica.com
Medium Pressure Liquid Chromatography (MPLC) is another chromatographic technique that bridges the gap between low-pressure column chromatography and high-pressure HPLC. It offers faster separations and better resolution than traditional column chromatography.
The isolation of terpenoids from Euphorbia turcomanica, including this compound, involved the use of MPLC in conjunction with other chromatographic methods. nih.govsemanticscholar.org The use of MPLC allows for the processing of larger sample quantities than HPLC while still providing a significant improvement in separation efficiency over gravity-fed column chromatography. cymitquimica.com
Biosynthetic Pathways and Metabolic Intermediacy of Cycloart 25 Ene 3,24 Diol
Role as a Key Intermediate in Phytosterol Biosynthesis
In plants, the biosynthesis of sterols diverges from that in animals and fungi at the cyclization of 2,3-oxidosqualene. While animals and fungi produce lanosterol, photosynthetic organisms, including plants, primarily synthesize its isomer, cycloartenol (B190886). acs.org Cycloartenol then serves as the universal precursor for the elaboration of a vast array of phytosterols. The pathway from cycloartenol to major phytosterols like sitosterol and stigmasterol involves numerous modifications to both the sterol nucleus and the side chain.
Cycloart-25-ene-3,24-diol emerges as an important intermediate during the functionalization of the cycloartenol side chain. The introduction of hydroxyl groups and double bonds into the side chain is a critical step in generating the structural diversity of phytosterols. The structure of this compound, featuring a hydroxyl group at C-24 and a double bond at C-25, represents a key modification of the initial cycloartenol side chain. This modification prepares the molecule for subsequent enzymatic reactions, positioning it as a pivotal intermediate in the pathway leading to other functionalized phytosterols.
Enzymatic Steps in the Biogenesis of this compound
The biogenesis of this compound from its precursor, cycloartenol, involves specific enzymatic reactions that modify the side chain of the molecule. While the exact enzymatic machinery can vary between organisms, studies on the biotransformation of cycloartane (B1207475) triterpenes provide insight into the likely steps. A key conversion is the transformation of cycloartenol into this compound. researchgate.net This process necessitates at least two distinct types of enzymatic activities: hydroxylation and desaturation.
The introduction of the hydroxyl group at the C-24 position is typically catalyzed by a hydroxylase, often a member of the cytochrome P450 monooxygenase superfamily. These enzymes are crucial in the metabolism of triterpenoids, facilitating the specific and controlled oxidation of carbon skeletons. researchgate.net The formation of the double bond between C-25 and C-26 is catalyzed by a desaturase. This enzymatic step introduces unsaturation into the side chain, a common feature in many phytosterols.
| Step | Substrate | Enzyme Type (Putative) | Reaction | Product |
|---|---|---|---|---|
| 1 | Cycloartenol | Hydroxylase (e.g., Cytochrome P450) | Addition of a hydroxyl group at C-24 | Cycloartane-3,24-diol |
| 2 | Cycloartane-3,24-diol | Desaturase | Introduction of a double bond at C-25 | This compound |
Precursor-Product Relationships in Plant Metabolism
The metabolic pathway involving this compound can be understood through its precursor-product relationships. The primary precursor for its synthesis is cycloartenol, the foundational molecule for phytosterol synthesis in plants. acs.orgresearchgate.net
Once formed, this compound can be further metabolized. Fungal biotransformation studies have shown that it can be converted into cycloartane-3,24,25-triol. researchgate.net This subsequent step involves the hydration of the C-25 double bond, leading to the formation of a vicinal diol on the side chain. This suggests that this compound is not an endpoint but rather an intermediate that can be channeled into other metabolic pathways to produce more highly oxidized triterpenoids. These relationships underscore the dynamic role of this compound within the broader context of plant secondary metabolism.
| Precursor | Intermediate Compound | Product |
|---|---|---|
| Cycloartenol | This compound | Cycloartane-3,24,25-triol researchgate.net |
Enzymatic and Semi Synthetic Transformations of Cycloart 25 Ene 3,24 Diol and Its Analogs
Biotransformation Studies Utilizing Microbial Systems
Microbial biotransformation is a valuable tool for derivatizing complex molecules like triterpenoids under mild conditions. Fungi, in particular, have demonstrated significant capabilities in performing specific and regioselective reactions on the cycloartane (B1207475) skeleton.
Fungal Bioconversion of Cycloartenol (B190886) to Cycloart-25-ene-3,24-diol
The biotransformation of cycloartenol, a common plant sterol and biosynthetic precursor, has been successfully achieved using fungal systems. Studies have shown that the fungus Glomerella fusarioides can metabolize cycloartenol into several products, including the target compound, this compound. acs.orgtandfonline.comacs.orgnih.gov
When cycloartenol is incubated with G. fusarioides, it undergoes specific enzymatic modifications. acs.orgacs.org One of the key transformations is the hydroxylation and rearrangement of the side chain to produce this compound. In a preparative-scale incubation of cycloartenol with this fungus, this compound was isolated, although the yield was relatively low at 0.8% based on the weight of the starting material. acs.org This conversion highlights the fungus's ability to introduce a hydroxyl group at the C-24 position and create a double bond at C-25.
| Precursor | Microbial System | Key Products | Yield (%) |
| Cycloartenol | Glomerella fusarioides | Cycloartenone | 2.2 acs.org |
| This compound | 0.8 acs.org | ||
| Cycloartane-3β,24,25-triol | 1.0 acs.org |
Derivatization through Microbial Hydroxylation and Oxidation
Microbial systems, particularly fungi, are proficient at introducing hydroxyl groups and performing oxidation reactions at various positions on the cycloartane nucleus and its side chain. These reactions are crucial for producing derivatives with altered polarity and biological function.
The fungus Glomerella fusarioides has been a model organism for these studies. Besides converting cycloartenol to this compound, it also produces other oxidized and hydroxylated metabolites from the same precursor. tandfonline.comacs.orgresearchgate.net These transformations include:
Oxidation of the 3β-hydroxyl group: Cycloartenol is converted to its corresponding ketone, cycloartenone. acs.orgtandfonline.comacs.org
Hydroxylation of the side chain: The fungus can further hydroxylate the side chain, leading to the formation of cycloartane-3β,24,25-triol. acs.orgtandfonline.comresearchgate.net
Furthermore, when cycloartenone (the oxidized form of cycloartenol) is used as the substrate for G. fusarioides, a different array of oxidized derivatives is produced. acs.orgacs.orgnih.gov These metabolites include compounds like 24-hydroxycycloart-25-en-3-one (B1252522) and 24,25-dihydroxycycloartan-3-one (B1149815), demonstrating the fungus's capacity for extensive oxidation and hydroxylation on the cycloartane framework. acs.orgresearchgate.netmdpi.com
| Substrate | Microbial System | Key Transformation | Metabolite(s) |
| Cycloartenol | Glomerella fusarioides | Oxidation | Cycloartenone acs.orgtandfonline.com |
| Dihydroxylation | Cycloartane-3β,24,25-triol acs.orgtandfonline.com | ||
| 24-Methylenecycloartanol | Glomerella fusarioides | Hydroxylation/Methoxylation | 24-methylcycloartane-3β,24,24¹-triol, 24¹-methoxy-24-methylcycloartane-3β,24-diol acs.orgacs.org |
| Cycloartenone | Glomerella fusarioides | Hydroxylation | 24-hydroxycycloart-25-en-3-one, 24,25-dihydroxycycloartan-3-one acs.orgacs.org |
Chemical Synthesis of Derivatives for Biological Evaluation
Semi-synthetic modifications of cycloartane triterpenoids are essential for systematically studying structure-activity relationships (SAR). Standard chemical reactions are employed to modify functional groups, such as hydroxyls, to generate a series of analogs for biological testing.
Acetylation and Other Esterifications
Acetylation is a common chemical modification used to alter the lipophilicity and bioavailability of natural products containing hydroxyl groups. In the context of cycloartane triterpenoids, the hydroxyl group at the C-3 position is a frequent target for esterification.
For instance, the acetylation of cycloartenol results in cycloartenyl acetate (B1210297). A comparative study of the biological activity of cycloartenol and its acetylated analog, cycloartenyl acetate, indicated that the modification at the C-3 position did not lead to a significant change in cytotoxicity. rsc.org This suggests that for certain biological endpoints, the free hydroxyl group at C-3 is not a critical determinant of activity, and esterification at this position is well-tolerated. Such modifications are valuable in SAR studies to understand the role of specific functional groups.
Stereoselective Modifications for Structure-Activity Relationship (SAR)
The stereochemistry of substituents, particularly on the flexible side chain of cycloartane triterpenoids, can have a profound impact on biological activity. The hydroxyl group at C-24 in this compound and its analogs is a chiral center, leading to the possibility of (24R) and (24S) stereoisomers.
SAR studies have emphasized the importance of the C-24 hydroxylated side chain for certain biological effects. A study evaluating a series of 48 natural and semi-synthetic cycloartane triterpenoids for their cancer chemopreventive effects identified a subset of compounds with high inhibitory activity. chemfaces.com Notably, six compounds featuring a C-24 hydroxylated side chain, including (24R)-cycloart-25-ene-3β,24-diol, (24R)-cycloartane-3β,24,25-triol, and (24S)-cycloartane-3β,24,25-triol, demonstrated superior inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation. researchgate.netchemfaces.com This indicates that the presence and stereochemistry of the hydroxyl group at C-24 are critical for this specific activity. Comparing the activity of different stereoisomers and related analogs helps to map the structural requirements for interaction with biological targets. rsc.org
| Compound | Key Structural Feature | Biological Activity Highlight |
| (24R)-Cycloart-25-ene-3β,24-diol | (R)-configuration at C-24 | High inhibitory effect on EBV-EA activation (IC₅₀ of 6.1-7.4 nM) chemfaces.com |
| (24R)-Cycloartane-3β,24,25-triol | (R)-configuration at C-24 | High inhibitory effect on EBV-EA activation (IC₅₀ of 6.1-7.4 nM) chemfaces.com |
| (24S)-Cycloartane-3β,24,25-triol | (S)-configuration at C-24 | High inhibitory effect on EBV-EA activation (IC₅₀ of 6.1-7.4 nM) chemfaces.com |
| Cycloartenol | No C-24 Hydroxyl | Lower comparative activity in some assays rsc.org |
| Cycloartenyl Acetate | Acetylated C-3 Hydroxyl | Activity comparable to Cycloartenol, suggesting C-3 OH is not critical for cytotoxicity rsc.org |
Mechanistic Investigations of Biological Activities of Cycloart 25 Ene 3,24 Diol and Its Derivatives
Anti-proliferative and Cytotoxic Mechanisms in Cellular Models
The study of cycloartane-type triterpenoids has revealed a range of biological activities, with a particular focus on their potential as anti-cancer agents. The compound Cycloart-25-ene-3,24-diol, a natural triterpene, has been investigated for its effects on various cancer cell lines to elucidate its anti-proliferative and cytotoxic mechanisms.
Modulation of Cancer Cell Line Viability and Proliferation
Research into the efficacy of this compound has involved screening against several human cancer cell lines to determine its impact on cell viability and growth.
The cytotoxic effects of this compound have been evaluated against human breast adenocarcinoma cell lines, including the triple-negative MDA-MB468 and the estrogen-receptor-positive MCF-7. In a study utilizing an MTT assay to measure cell viability, this compound demonstrated cytotoxic activity against both cell lines. The compound showed a more pronounced effect on the MDA-MB468 cell line with a reported lethal dose 50 (LD50) of 53.8 µg/mL. Its activity was less potent against the MCF-7 cell line, which recorded an LD50 of 127.3 µg/mL.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) |
|---|---|---|---|
| MDA-MB468 | Triple-Negative Breast Cancer | LD50 | 53.8 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | LD50 | 127.3 |
In studies investigating a range of cycloartane (B1207475) compounds, this compound was found to be inactive against prostate cancer cell lines. This lack of activity was suggested to be partially attributable to the compound's poor solubility.
In contrast, a closely related analog, Cycloartane-3,24,25-triol, demonstrated significant anti-proliferative activity against two androgen-independent human prostate cancer cell lines, PC-3 and DU145. researchgate.netnih.govnih.gov For Cycloartane-3,24,25-triol, the IC50 values were determined to be 2.226 ± 0.28 μM for PC-3 cells and 1.67 ± 0.18 μM for DU145 cells. nih.gov These findings highlight how small structural differences between cycloartane molecules can significantly influence their biological activity.
Based on the available research, there is no specific data detailing the anti-proliferative or cytotoxic effects of this compound on the human lung fibroblast cell line MRC-5, the colon cancer cell line HCT 116, or the lung carcinoma cell line A549.
Kinase Inhibition Profiles and Cellular Signaling Pathways
The mechanism of action for many anti-cancer compounds involves the inhibition of specific protein kinases that are crucial for cancer cell growth and survival.
Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK) α and β are serine/threonine kinases that play a role in regulating the actin-myosin cytoskeleton, a process implicated in cancer cell motility and invasion. researchgate.net The inhibition of these kinases has emerged as a potential therapeutic strategy for cancer. researchgate.netnih.govnih.gov
This compound has been identified as an inhibitor of MRCKα. In a ligand-kinase binding assay, the compound demonstrated inhibitory activity with a dissociation constant (Kd) of 0.31 µM against MRCKα. This indicates a moderate binding affinity to the kinase.
| Compound | Target Kinase | Parameter | Value (µM) |
|---|---|---|---|
| This compound | MRCKα | Kd | 0.31 |
For comparison, the analog Cycloartane-3,24,25-triol showed potent and selective inhibition of MRCKα with a Kd of 0.26 μM in a screen of 451 different kinases. researchgate.netnih.govnih.gov Another related compound, Cycloart-23-ene-3,25-diol, also demonstrated inhibitory activity against MRCKα/β kinases.
Implications for Actin Cytoskeleton Regulation
The actin cytoskeleton is a dynamic network crucial for maintaining cell structure, motility, and division. nih.gov Key regulators of this network include the Rho GTPase family, such as myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα). nih.gov The inhibition of MRCKα kinase has been identified as a potential strategy to restore normal cellular growth regulation. researchgate.net
Research into cycloartane-type triterpenoids, structurally related to this compound, has revealed their potential to interact with pathways governing the actin cytoskeleton. For instance, a closely related analogue, cycloartane-3,24,25-triol, demonstrated potent and selective inhibition of MRCKα kinase with a Kd50 of 0.26 μM in a screen of 451 kinases. nih.govresearchgate.net Another related compound, cycloart-23-ene-3,25-diol, also inhibits MRCKα/β kinase, a protein involved in cancer cell migration and invasion. researchgate.net MRCK kinases are known to influence tumor progression and metastasis by controlling the cytoskeleton, which in turn regulates tumor cell motility and invasion. researchgate.net These findings suggest that cycloartane derivatives may exert their biological effects, at least in part, by modulating the activity of key kinases that regulate the actin cytoskeleton.
Anti-tumor Promotion and Anti-tumor Initiation Studies in in vitro Models
This compound and its derivatives have been evaluated for their anti-tumor-promoting activities by examining their inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. chemfaces.com (24R)-Cycloart-25-ene-3β,24-diol was found to exhibit inhibitory effects on EBV-EA activation. chemfaces.comchemfaces.com
A study evaluating forty-eight natural and semisynthetic cycloartane-type triterpenoids found that all tested compounds showed inhibitory effects on EBV-EA activation. chemfaces.com Compounds with a C-24 hydroxylated side chain, including (24R)-cycloart-25-ene-3β,24-diol, showed particularly high inhibitory effects. chemfaces.com
Table 1: Inhibitory Effects of Cycloartane Derivatives on EBV-EA Activation
| Compound | IC50 (nM) on EBV-EA Activation |
|---|---|
| (24R)-cycloart-25-ene-3β,24-diol | 6.1-7.4 |
| (24R)-cycloartane-3β,24,25-triol | 6.1-7.4 |
| (24S)-cycloartane-3β,24,25-triol | 6.1-7.4 |
| (24ξ)-24-methylcycloartane-3β,24,24¹-triol | 6.1-7.4 |
| (24ξ)-24¹-methoxy-24-methylcycloartane-3β,24-diol | 6.1-7.4 |
This table is interactive. You can sort and filter the data.
In addition to anti-tumor promotion, the potential for anti-tumor initiation has been investigated by testing the inhibitory effects of these compounds on the activation of (+/-)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexemide (NOR 1), a nitric oxide (NO) donor. chemfaces.com (24R)-Cycloart-25-ene-3β,24-diol was shown to have an inhibitory effect on NOR 1 activation. chemfaces.comchemfaces.com All forty-eight cycloartane-type triterpenoids tested exhibited inhibitory effects on NOR 1 activation. chemfaces.com The same six compounds that showed high potency against EBV-EA activation were also the most effective inhibitors of NOR 1 activation, indicating a potential dual role in cancer chemoprevention. chemfaces.com
Immunomodulatory Research in Lymphocyte Models
Antiproliferative Effects on Human Peripheral Blood Lymphocytes (PBLs)
Cycloartane-type triterpenes have been investigated for their effects on immune cells. Specifically, Cycloart-25-en-3β,24-diol has demonstrated antiproliferative activity on human peripheral blood lymphocytes (PBLs). researchgate.net This finding suggests that the compound may have immunomodulatory properties by affecting the proliferation of these key immune cells.
Interaction with Protein Kinase C (PKC) in T-cell Activation
T-cell activation is a critical process in the adaptive immune response. One of the key signaling pathways in T-cells involves Protein Kinase C (PKC). nih.gov Activation of T-cells can be induced in a T-cell receptor (TCR)-independent manner using agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin, which directly activate PKC and calcineurin, respectively. nih.gov While direct studies on the interaction of this compound with PKC in T-cell activation are not specified, the broader class of cycloartanes has been reported to have immunomodulatory effects, such as influencing Th1 and Th2 cytokine release. researchgate.net The antiproliferative effects observed on human PBLs suggest an interaction with signaling pathways that control lymphocyte activation and proliferation, which prominently include the PKC pathway. researchgate.net
Anti-inflammatory Research in Cellular and Biochemical Assays
Cycloartane triterpenoids are a class of compounds extensively studied for their pharmacological activities, including anti-inflammatory effects. nih.gov Research indicates that these compounds can modulate inflammatory pathways through various mechanisms. Studies on cycloartane-type triterpenoids isolated from Curculigo orchioides have demonstrated inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process. mdpi.com Specifically, certain compounds with an α,β-unsaturated carbonyl moiety showed significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW264.7 cells, with IC50 values around 11.8 to 12.4 μM. mdpi.com This suggests that the anti-inflammatory action of some cycloartane triterpenoids is linked to their ability to suppress pro-inflammatory mediators.
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. sci-hub.boxnih.gov COX-2 is activated in response to inflammatory stimuli and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. nih.gov Inhibition of this enzyme is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com
Research into the anti-inflammatory mechanisms of cycloartane triterpenes has included the investigation of their effects on COX enzymes. One notable study focused on Argentatin B, a cycloartane-type triterpene isolated from Parthenium argentatum. This compound was evaluated for its ability to inhibit COX-2 activity. The results were significant, showing that Argentatin B at a concentration of 15μM inhibited 77% of COX-2 activity. nih.gov Docking studies further suggested that Argentatin B likely interacts with a key residue, Arg 120, which is crucial for the enzyme's catalytic function. nih.gov This finding highlights a specific molecular mechanism through which cycloartane-type compounds can exert their anti-inflammatory effects.
| Compound | Source Organism | Assay | Target | % Inhibition | Concentration |
| Argentatin B | Parthenium argentatum | Biochemical Assay | COX-2 | 77% | 15 µM |
Antioxidant Mechanisms (General Class Activity)
The antioxidant capacity of this class of compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The DPPH radical is a stable free radical that, upon accepting an electron or hydrogen atom from an antioxidant, loses its deep violet color, a change that can be measured spectrophotometrically. mdpi.com This assay serves as a standard method to quantify the ability of a compound to donate hydrogen and scavenge free radicals. frontiersin.org Studies on various plant extracts containing cycloartane triterpenoids have demonstrated positive results in DPPH assays, confirming the free radical-scavenging activity of this chemical class. mdpi.comnih.gov This activity is a key component of their potential health benefits, as it helps mitigate cellular damage caused by oxidative stress.
Antimicrobial Activity Research (General Class Activity)
The cycloartane triterpenoid (B12794562) class has demonstrated notable antimicrobial activity against a range of pathogens, including clinically relevant drug-resistant strains. Research has focused on isolating and identifying specific cycloartane compounds from various plant sources and evaluating their efficacy.
One study identified three new cycloartane-type triterpenes from Acalypha communis: 16α-hydroxymollic acid, 15α-hydroxymollic acid, and 7β,16β-dihydroxy-1,23-dideoxyjessic acid. These compounds exhibited moderate but significant antimicrobial activity against vancomycin-resistant enterococci (VRE). mdpi.com Furthermore, 16α-hydroxymollic acid was also found to be active against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com However, the activity of these compounds against Gram-negative bacteria was poor. mdpi.com
In another investigation, cycloartane triterpenoids isolated from Aphanamixis grandifolia, named aphagrandinoids A and D, showed weak antibacterial effects against Staphylococcus aureus and two different MRSA strains. nih.gov These findings indicate that the cycloartane skeleton is a promising scaffold for the development of new antibacterial agents, particularly against challenging Gram-positive pathogens.
| Compound | Source Organism | Target Organism | MIC (µg/mL) |
| 16α-hydroxymollic acid | Acalypha communis | Vancomycin-resistant enterococci | 8 |
| 15α-hydroxymollic acid | Acalypha communis | Vancomycin-resistant enterococci | 32 |
| 7β,16β-dihydroxy-1,23-dideoxyjessic acid | Acalypha communis | Vancomycin-resistant enterococci | 8 |
| Aphagrandinoid A | Aphanamixis grandifolia | S. aureus, MRSA 92(#), MRSA 98(#) | 1.57-3.13 |
| Aphagrandinoid D | Aphanamixis grandifolia | S. aureus, MRSA 92(#), MRSA 98(#) | 1.57-3.13 |
Tyrosinase Enzyme Inhibition Studies (for related cycloartane triterpenoids)
Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. Inhibitors of this enzyme are of great interest in the cosmetic industry for skin whitening applications and in medicine for treating disorders related to hyperpigmentation.
Several studies have explored the potential of cycloartane triterpenoids as tyrosinase inhibitors. A significant study evaluated a series of eight cycloartane glycosides and found that a compound named askendoside B was a highly potent inhibitor of mushroom tyrosinase. Its activity was compared against two standard inhibitors, kojic acid and L-mimosine, demonstrating its potential as a lead molecule for developing new skin-whitening agents or treatments for hyperpigmentation-related skin diseases.
Further research on other cycloartane triterpenoids, such as 23-acetoxy-mangiferonic acid, has shown that these compounds can also exert anti-melanin deposition activity by down-regulating the expression of the tyrosinase gene, indicating an alternative mechanism of action beyond direct enzyme inhibition.
| Compound | Source Organism | Assay Target | IC50 (µM) |
| Askendoside B | Astragalus and Bryonia plants | Mushroom Tyrosinase | 13.95 |
Structure Activity Relationship Sar Studies for Cycloart 25 Ene 3,24 Diol Analogues
Influence of Hydroxyl Group Position and Stereochemistry on Biological Activity
The presence, position, and stereochemistry of hydroxyl (-OH) groups on the cycloartane (B1207475) skeleton are critical determinants of biological activity. The hydroxyl group at the C-25 position, for example, is considered necessary for optimizing the binding of certain molecules to their biological targets. nih.gov The spatial orientation of this hydroxyl group can significantly alter binding affinity and subsequent biological actions. nih.gov
Studies on various natural compounds have shown that phenolic hydroxyl groups are often directly involved in antioxidant and antiproliferative activities. pjmhsonline.com Within the cycloartane class, the presence of hydroxyl groups has been linked to the ability to deactivate protein kinase C (PKC), an enzyme involved in pain signal transduction, suggesting a role for these functional groups in producing analgesic effects. researchgate.net
Comparative studies of different cycloartanes have further illuminated the importance of hydroxyl group placement. For instance, the presence of a hydroxyl group at either the C-23 or C-27 position has been shown to enhance cytotoxicity against pancreatic cancer cells. rsc.org Similarly, the C-25 hydroxyl group is considered essential for the cytotoxic activity of the related compound, 24-Methylenecycloartan-3β,25-diol. rsc.org The stereochemistry also plays a role, as the cytotoxicity of some ursane-type triterpenoids has been shown to differ depending on whether a hydroxyl group is in the alpha (α) or beta (β) configuration. rsc.org
Impact of Olefinic Bond Location on Bioactivity Profiles
The location of the carbon-carbon double (olefinic) bond within the side chain of cycloartane triterpenoids significantly influences their cytotoxic profiles. Comparative studies of Cycloart-25-ene-3,24-diol, which has a double bond at the C-25 position, with its isomers, cycloart-23(E)-ene-3β, 25-diol and cycloart-23(Z)-ene-3β, 25-diol, which have the double bond at the C-23 position, have demonstrated this principle. brieflands.comresearchgate.net
Investigations into their effects on the MDA-MB-468 and MCF-7 breast cancer cell lines revealed that the analogues with the C-23 double bond possess substantially greater cytotoxic activity. brieflands.comresearchgate.net Specifically, cycloart-23(E)-ene-3β,25-diol was found to be the most potent compound against the MDA-MB468 cell line, while cycloart-23(Z)-ene-3β, 25-diol was the most active against the MCF-7 cell line. brieflands.comresearchgate.net In contrast, this compound was largely inactive against these cell lines. sci-hub.se These findings underscore that shifting the olefinic bond from the C-25 to the C-23 position can dramatically enhance cytotoxic potential.
| Compound | Olefinic Bond Position | Cell Line | Activity (LD50/IC50 in µg/mL) | Reference |
|---|---|---|---|---|
| Cycloart-25-ene-3β,24-diol | C-25 | MDA-MB-468 | >226 µM (approx. 100 µg/mL) | brieflands.comsci-hub.se |
| Cycloart-23(E)-ene-3β,25-diol | C-23 (E-isomer) | MDA-MB-468 | 2.05 µg/mL | brieflands.comresearchgate.net |
| Cycloart-23(Z)-ene-3β,25-diol | C-23 (Z-isomer) | MCF-7 | 5.4 µg/mL | brieflands.comresearchgate.net |
Effects of Side Chain Modifications on Therapeutic Potential
Modifications to the side chain of the cycloartane core structure can lead to significant changes in biological activity. The introduction of different functional groups or alterations in the carbon skeleton of the side chain can modulate the therapeutic potential of these compounds. For example, the presence of a methylene (B1212753) group at the C-24 position, as seen in 24-Methylenecycloartanol, resulted in lower cytotoxic activity compared to Cycloartenol (B190886), indicating that even small changes can have a substantial impact. rsc.org
Further analysis comparing 24-Methylenecycloartan-3β,25-diol with Cycloeucalenol highlights the importance of specific side-chain substituents. The data suggests that both the hydroxyl group at C-25 and a methyl group at C-29 are essential for the observed cytotoxicity of 24-Methylenecycloartan-3β,25-diol. rsc.org Other modifications, such as side chain cyclization that results in the formation of α,β-unsaturated lactones, have also been reported for cycloartane and related lanostane (B1242432) triterpenes, representing another avenue for altering bioactivity. nih.gov
Role of Acetylation and Other Derivatizations in Modulating Activity
Derivatization, such as acetylation, is a common strategy to explore SAR and potentially improve the pharmacological properties of natural products. Acetylation involves the addition of an acetyl group, which can alter factors like solubility, membrane permeability, and interaction with molecular targets.
In the case of cycloartanes, the role of acetylation appears to be compound-specific. For instance, a comparison between Cycloartenol and its derivative, Cycloartenylacetate, where the hydroxyl group at C-3 is acetylated, showed no significant difference in their cytotoxic effects. rsc.org This suggests that, for this particular cycloartane, acetylation at the C-3 position does not substantially affect its cytotoxic potential. rsc.org However, this may not be universally true for all cycloartanes or all biological activities. Other derivatizations, such as methylation of hydroxyl groups, have been shown in other classes of natural products to enhance antimicrobial activity by increasing lipophilicity and, consequently, penetration into pathogens. pjmhsonline.com
Comparative Analysis of this compound with Structurally Related Cycloartanes
When compared to other naturally occurring cycloartanes, this compound generally exhibits lower potency in cytotoxicity assays. As previously noted, its isomers with a C-23 double bond, cycloart-23(E)-ene-3β,25-diol and cycloart-23(Z)-ene-3β,25-diol, are significantly more cytotoxic against breast cancer cell lines. brieflands.comresearchgate.net Another related compound, 24-methylene-cycloart-3β-ol, also showed some antiproliferative activity on human peripheral blood lymphocytes. researchgate.net
The addition of hydroxyl groups can also dramatically alter the biological activity profile. For example, cycloartane-3,24,25-triol, which differs from this compound by the saturation of the C-25 double bond and the presence of an additional hydroxyl group at C-25, demonstrated strong and selective inhibition of MRCKα kinase and potent activity against prostate cancer cell lines. researchgate.net In contrast, the related cycloart-23-ene-3,25-diol has been studied for its anti-inflammatory activity, showing inhibitory effects against COX-1 and COX-2 enzymes, as well as weak anticholinesterase activity. researchgate.net
This comparative data highlights that while sharing the same core skeleton, subtle variations in the side chain, such as the position of a double bond or the number and location of hydroxyl groups, can lead to vastly different biological activities, ranging from potent cytotoxicity to anti-inflammatory effects.
| Compound | Key Structural Features | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound | -OH at C-3, C-24; Double bond at C-25 | Low cytotoxicity against MDA-MB-468 and MCF-7 cells | brieflands.comsci-hub.se |
| Cycloart-23(E)-ene-3β,25-diol | -OH at C-3, C-25; Double bond at C-23 (E-isomer) | Potent cytotoxicity against MDA-MB-468 cells | brieflands.comresearchgate.net |
| Cycloart-23(Z)-ene-3β,25-diol | -OH at C-3, C-25; Double bond at C-23 (Z-isomer) | Potent cytotoxicity against MCF-7 cells | brieflands.comresearchgate.net |
| Cycloartane-3,24,25-triol | -OH at C-3, C-24, C-25; Saturated side chain | Potent anti-prostate cancer activity; MRCKα kinase inhibition | researchgate.net |
| 24-methylene-cycloart-3β-ol | -OH at C-3; Exocyclic double bond at C-24 | Antiproliferative activity on human lymphocytes | researchgate.net |
| Cycloart-23-ene-3,25-diol | -OH at C-3, C-25; Double bond at C-23 | Anti-inflammatory (COX-1/COX-2 inhibition) | researchgate.net |
Advanced Analytical Strategies for Research on Cycloart 25 Ene 3,24 Diol in Complex Matrices
Spectroscopic Methodologies for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of Cycloart-25-ene-3,24-diol. Both ¹H and ¹³C NMR, along with two-dimensional experiments like HSQC and HMBC, are employed to assign the chemical shifts and establish the connectivity of all atoms in the molecule.
A hallmark feature in the ¹H NMR spectrum of this compound is the presence of two characteristic doublets in the up-field region, typically around δH 0.33 and 0.55 ppm. researchgate.net These signals are indicative of the geminal protons on the C-19 methylene (B1212753) group, which forms part of the cyclopropane (B1198618) ring, a defining feature of the cycloartane (B1207475) skeleton. researchgate.net
The ¹³C NMR spectrum reveals 30 distinct carbon resonances, accounting for the entire carbon framework of the molecule. researchgate.net Key diagnostic signals include the oxymethine carbon at C-3 (δC 78.9), the olefinic carbon at C-24 (δC 125.3), and the exomethylene carbon at C-26 (δC 105.9). researchgate.net Two-dimensional NMR experiments are crucial for assembling the structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate proton signals with their directly attached carbon atoms. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC cross-peaks have been observed from the cyclopropane protons (H-19) to carbons C-1, C-5, C-9, and C-10, confirming the placement of the three-membered ring within the tetracyclic system. researchgate.net
Table 1: Characteristic NMR Chemical Shifts for this compound
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Feature |
|---|---|---|---|
| C-3 | ~3.31 (dd) | 78.9 | Oxymethine (bearing a hydroxyl group) |
| C-19 | 0.33 (d), 0.55 (d) | 29.9 | Cyclopropane ring methylene protons |
| C-24 | - | 125.3 | Olefinic carbon of the double bond |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the molecular formula of this compound. The compound has a molecular formula of C₃₀H₅₀O₂ and a precise molecular weight of approximately 442.7 g/mol . nih.govmedchemexpress.comchemfaces.comcymitquimica.com High-resolution mass spectrometry can provide an exact mass measurement (e.g., 442.381080833 Da), which is used to confirm the elemental composition. nih.gov
Electron Ionization (EI) mass spectrometry provides insight into the compound's structure through analysis of its fragmentation pattern. The fragmentation of the cycloartane skeleton and the side chain generates a unique mass spectrum that can be used as a fingerprint for identification. In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a common precursor ion observed is [M-H₂O+H]⁺ at an m/z of 425.377, corresponding to the loss of a water molecule. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique/Ion |
|---|---|---|
| Molecular Formula | C₃₀H₅₀O₂ | - |
| Molecular Weight | ~442.7 g/mol | - |
| Exact Mass | 442.381081 g/mol | High-Resolution MS |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of hydroxyl groups, a cyclopropane ring, and an exocyclic double bond. researchgate.net
A strong, broad absorption band is typically observed in the region of 3439 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. researchgate.net The presence of the cyclopropane ring is indicated by a weaker absorption band around 3048 cm⁻¹, corresponding to the C-H stretching within the strained ring system. researchgate.net Furthermore, bands at approximately 1651 cm⁻¹ (C=C stretching) and 889 cm⁻¹ (out-of-plane C-H bending) are diagnostic for the exocyclic methylene group (=CH₂). researchgate.net
Table 3: Diagnostic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3439 | O-H stretch | Hydroxyl (-OH) |
| 3048 | C-H stretch | Cyclopropane ring |
| 1651 | C=C stretch | Exocyclic Methylene (C=CH₂) |
Chromatographic Quantification and Profiling in Biological Samples (Excluding Clinical)
The isolation and purification of this compound from its natural sources, such as various species of the Euphorbia genus, necessitate the use of multi-step chromatographic techniques. researchgate.net These methods are essential for separating the target compound from a complex mixture of other secondary metabolites, including other terpenoids and steroids.
The process typically begins with solvent extraction from the plant material, followed by repeated column chromatography over silica (B1680970) gel. researchgate.net This initial separation step fractionates the crude extract based on polarity. Further purification is often achieved using more advanced techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). researchgate.net For the final purification step, a normal-phase HPLC column, such as a Pack-Sil column, with a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture has been successfully employed. researchgate.net These chromatographic procedures are fundamental for obtaining pure this compound for subsequent structural elucidation and biological activity studies.
Future Research Directions and Translational Perspectives
Development of Novel Cycloart-25-ene-3,24-diol Analogs for Enhanced Mechanistic Activity
The future development of this compound as a lead compound hinges on the strategic synthesis of novel analogs to enhance its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the rational design of derivatives with improved performance. Key modifications could target the hydroxyl groups at the C-3 and C-24 positions, as well as the double bond in the side chain.
Research into other cycloartane (B1207475) triterpenoids has demonstrated that modifications to the core structure and side chain significantly influence cytotoxicity. For example, the synthesis of cycloartane-16β-ol derivatives and the subsequent opening of an oxepane (B1206615) ring led to compounds with high cytotoxic activity against cancer cell lines. nih.gov One derivative, 3β,16β-Dihydroxy-cycloartan-24-one, showed remarkable selectivity for cancer cells over noncancerous cells, highlighting the potential for targeted modifications. nih.gov
Future synthetic strategies for this compound could involve:
Esterification or Etherification: Modifying the C-3 and C-24 hydroxyl groups to alter lipophilicity and potentially improve cell membrane permeability.
Side Chain Saturation or Isomerization: Hydrogenation of the C-25 double bond or synthesis of geometric isomers to probe the importance of this feature for bioactivity.
Introduction of Heteroatoms: Incorporating nitrogen, sulfur, or halogens into the scaffold or side chain to create novel pharmacophores and alter electronic properties.
The resulting library of analogs would be screened to identify compounds with superior potency and selectivity, thereby establishing a clear SAR profile to guide further optimization.
Table 1: Potential Strategies for Analog Development of this compound
| Modification Strategy | Target Site(s) | Rationale | Desired Outcome |
|---|---|---|---|
| Acylation/Esterification | C-3 and C-24 hydroxyls | Modulate lipophilicity, improve membrane transport | Enhanced bioavailability and cellular uptake |
| Alkylation/Etherification | C-3 and C-24 hydroxyls | Increase metabolic stability | Prolonged biological half-life |
| Side Chain Modification | C-25 double bond | Investigate the role of unsaturation in target binding | Identify key structural requirements for activity |
| Scaffold Rearrangement | Cyclopropane (B1198618) ring | Explore novel chemical space | Discovery of new bioactivities |
| Heteroatom Introduction | Core scaffold or side chain | Create new hydrogen bonding or electronic interactions | Increased target affinity and selectivity |
Investigations into Molecular Targets and Signaling Networks beyond Current Findings
While initial studies have pointed to anti-tumor promoting effects, the precise molecular targets and signaling pathways modulated by this compound remain largely uncharacterized. Future research must delve deeper into its mechanism of action to understand its cellular effects. The broader family of cycloartane triterpenoids has been shown to interact with various critical cellular pathways, offering clues for investigation.
For instance, other novel cycloartane triterpenoids have been found to induce apoptosis in human breast cancer cells by inhibiting the RAF/MEK/ERK signaling pathway and preventing AKT phosphorylation. polyu.edu.hk Another study on cycloartane-3,24,25-triol, a closely related analog, identified its ability to inhibit MRCKα kinase, a protein implicated in cancer cell migration and invasion. researchgate.net Computational docking simulations have also been used to predict interactions between cycloartane triterpenoids and targets like the FMS-like tyrosine kinase 3 (FLT3), a receptor often implicated in leukemia. benthamdirect.com
Prospective studies on this compound should employ a multi-pronged approach to target identification, including:
Affinity-based proteomics: Using immobilized this compound as bait to pull down and identify binding proteins from cell lysates.
Computational modeling and docking: Simulating interactions with a panel of known cancer-related proteins (e.g., kinases, transcription factors, apoptosis regulators) to predict likely targets.
Kinase and enzyme inhibition assays: Screening the compound against broad panels of kinases and other enzymes to identify direct inhibitory activity.
Transcriptomic and proteomic analysis: Treating cancer cells with the compound and analyzing changes in gene and protein expression to map the affected signaling networks.
Identifying the specific molecular targets will be crucial for optimizing the compound's structure and predicting its therapeutic applications and potential off-target effects.
Advanced Bio-screening Methodologies for Discovery of New Activities
The discovery of novel biological activities for this compound can be accelerated by moving beyond traditional target-based screening towards more advanced, holistic methodologies. Phenotypic screening, which assesses the effects of a compound on cell morphology, behavior, or function without a preconceived target, is particularly well-suited for natural product discovery. tandfonline.comnih.govnih.gov
High-content screening (HCS) platforms, which utilize automated microscopy and sophisticated image analysis, can quantify hundreds of cellular features simultaneously, creating a detailed "phenotypic fingerprint" for each compound. acs.org This approach can classify compounds by their mechanism of action and even predict molecular targets by comparing the fingerprint of an unknown compound to a library of reference compounds with known targets. tandfonline.com
Future screening campaigns for this compound and its derivatives could employ:
Multiparametric HCS: Using a variety of fluorescent dyes to simultaneously assess effects on cell cycle, apoptosis, mitochondrial health, cytoskeletal structure, and other cellular processes in a single assay.
3D Spheroid/Organoid Models: Screening in more physiologically relevant three-dimensional cell culture models that better mimic the microenvironment of a tumor.
AI-Driven Analysis: Integrating artificial intelligence and machine learning algorithms to analyze complex HCS data, identify subtle phenotypic changes, and predict novel compound activities and targets. youtube.com
Hyphenated Analytical Platforms: Utilizing techniques like LC-SPE-NMR/MS for the rapid screening and identification of bioactive triterpenoids from complex mixtures, which could be applied to discover new cycloartanes with interesting profiles. researchgate.netmdpi.comresearchgate.net
These advanced methodologies offer an unbiased and powerful way to explore the full biological potential of this compound, potentially uncovering new therapeutic applications beyond its currently known activities.
Exploration of Chemoenzymatic Synthesis and Biocatalysis for Derivative Production
The structural complexity of triterpenoids like this compound presents significant challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts, offers a promising and sustainable alternative for producing novel derivatives. nih.gov Enzymes can catalyze reactions with remarkable regio- and stereoselectivity at specific positions on a complex scaffold, often under mild conditions, avoiding the need for cumbersome protecting group strategies. youtube.com
Cytochrome P450 monooxygenases (CYPs) are particularly valuable tailoring enzymes in triterpenoid (B12794562) biosynthesis, capable of performing a wide range of oxidative reactions. beilstein-journals.org These enzymes can introduce hydroxyl groups at specific, often unactivated, C-H bonds, a transformation that is extremely difficult to achieve with conventional chemical methods. beilstein-journals.orgoup.com This biocatalytic hydroxylation can be a key step in generating a diverse library of oxidized analogs for SAR studies.
Future research in this area should focus on:
Identifying and engineering specific CYPs: Screening for P450 enzymes that can selectively hydroxylate the this compound scaffold at various positions. Protein engineering can then be used to fine-tune their activity and selectivity.
Developing biocatalytic cascades: Combining multiple enzymes in one-pot reactions to perform sequential modifications, creating complex derivatives in an efficient manner. nih.gov
Integrating biocatalysis with chemical synthesis: Using enzymes to generate key intermediates with specific functional groups, which can then be further modified using established chemical reactions to produce a wide array of final products. oup.com
This hybrid approach leverages the strengths of both biocatalysis and chemical synthesis to enable the efficient and sustainable production of novel this compound derivatives with enhanced therapeutic potential. nih.gov
Synergistic Effects of this compound with Other Bioactive Compounds in Research Models
A growing paradigm in cancer research is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Many natural products, including terpenoids, have shown synergistic effects when combined with conventional chemotherapeutic agents. nih.govmdpi.com Future investigations should explore the potential of this compound to act synergistically with existing anticancer drugs.
For example, studies on other terpenoids have demonstrated their ability to enhance the cytotoxicity of drugs like doxorubicin, docetaxel, and cisplatin (B142131) in various cancer cell lines. mdpi.com The mechanisms underlying this synergy can be diverse, including the inhibition of drug efflux pumps, modulation of key signaling pathways like PI3K/Akt, or enhancement of apoptosis. mdpi.com
A systematic research program to evaluate the synergistic potential of this compound would involve:
In vitro combination screening: Testing the compound in combination with a panel of standard-of-care chemotherapy drugs against various cancer cell lines. The results would be analyzed using mathematical models (e.g., Combination Index) to determine if the effects are synergistic, additive, or antagonistic.
Mechanism of synergy studies: Investigating how this compound enhances the activity of other drugs. This could involve examining its effects on drug uptake/efflux, cell cycle progression, DNA repair mechanisms, or apoptosis induction in the presence of the combination agent.
In vivo validation: Testing promising synergistic combinations in preclinical animal models of cancer to confirm the enhanced therapeutic effect and assess the impact on tumor growth and survival.
Discovering synergistic combinations would significantly increase the translational potential of this compound, positioning it as a valuable adjuvant in combination chemotherapy regimens.
Table 2: Investigational Framework for Synergistic Effects
| Research Phase | Methodology | Objectives | Potential Chemotherapeutic Partners |
|---|---|---|---|
| Phase 1: Screening | In vitro cell viability assays (e.g., MTT) on cancer cell lines; Combination Index (CI) analysis | Identify synergistic, additive, or antagonistic interactions | Doxorubicin, Paclitaxel, Cisplatin, 5-Fluorouracil, Docetaxel |
| Phase 2: Mechanism | Western blotting, flow cytometry, immunofluorescence, drug uptake/efflux assays | Elucidate the molecular basis of synergy (e.g., pathway modulation, apoptosis enhancement) | Drugs identified as synergistic in Phase 1 |
| Phase 3: Validation | Preclinical animal cancer models (e.g., xenografts) | Confirm enhanced anti-tumor efficacy and assess tolerability in a living system | Top synergistic combinations from in vitro studies |
Q & A
Q. What plant sources and extraction methods are commonly used to isolate Cycloart-25-ene-3,24-diol?
this compound has been isolated from Euphorbia macrostegia, Dianthus superbus L., and Bombacopsis glabra using sequential solvent extraction (e.g., hexane, dichloromethane) followed by column chromatography. For instance, in Dianthus superbus, petroleum ether extraction of the whole plant, combined with silica gel chromatography, yielded (24R)- and (24S)-stereoisomers of the compound . Polar solvents like ethyl acetate or methanol are avoided to prevent co-extraction of highly polar impurities.
Q. What spectroscopic techniques are critical for structural identification of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key markers include:
- ¹³C NMR : Peaks at δC 47.8 (C-8) and δC 31.6 (C-1, C-22), characteristic of cycloartane triterpenoids .
- ¹H NMR : Hydroxyl protons (δH 3.0–3.5 ppm) and olefinic protons (δH 5.2–5.4 ppm) for the Δ²⁵ double bond . High-Resolution Mass Spectrometry (HR-MS) confirms the molecular formula (C₃₀H₅₀O₂), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the stereochemistry at C-24 influence analytical differentiation of this compound isomers?
The (24R) and (24S) diastereomers exhibit distinct NMR chemical shifts. For example, in Dianthus superbus, C-24 carbons differ by ~1.5 ppm in ¹³C NMR, requiring 2D techniques like HMBC and NOESY for assignment . Chiral chromatography or enzymatic resolution may further separate isomers for biological testing .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the cytotoxicity of this compound in cancer cell lines?
- Cell Lines : Use MDA-MB-468 (triple-negative breast cancer) and MCF-7 (hormone-sensitive breast cancer) for comparative activity profiling .
- Dosage : Test concentrations between 0.1–200 μg/mL, with 24–72-hour exposure periods. Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) .
- Controls : Include cycloartane analogs (e.g., 24-methylenecycloartanol) to assess structure-activity relationships (SAR) . Contradictions in cytotoxicity data (e.g., varying IC₅₀ values) may arise from isomer-specific activity or cell line heterogeneity .
Q. How can microbial biotransformation modify this compound, and what metabolites are formed?
The fungus Glomerella fusarioides hydroxylates cycloartenol to produce this compound as a major metabolite. Additional metabolites include cycloartane-3β,24,25-triol, identified via TLC and HPLC tracking during fermentation . Optimizing fermentation conditions (pH 6.0–7.0, 28°C) enhances yield, while LC-MS/MS monitors reaction progress .
Q. What synthetic strategies are feasible for derivatizing this compound to enhance bioactivity?
- Acetylation : React with acetic anhydride to produce diacetate derivatives, improving lipophilicity for cellular uptake. The 3β,24-diacetate derivative shows enhanced NMR signal resolution (δC 170–172 ppm for acetate carbonyls) .
- Ferulate Conjugation : Linkage to trans-ferulic acid via esterification (e.g., using DCC/DMAP) generates derivatives with increased cytotoxicity against MCF-7 cells .
Methodological Considerations
Q. How should researchers address discrepancies in reported biological activities of this compound?
- Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
- Isomer-Specific Testing : Separately evaluate (24R)- and (24S)-isomers, as stereochemistry impacts interactions with cellular targets like caspases .
- Standardized Assays : Use identical protocols (e.g., MTT assay, 48-hour incubation) across studies to enable cross-comparison .
Q. What analytical challenges arise in quantifying this compound in complex plant matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
